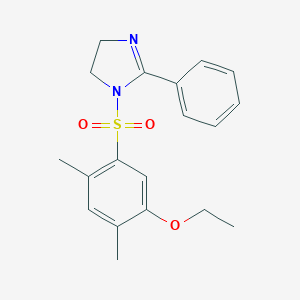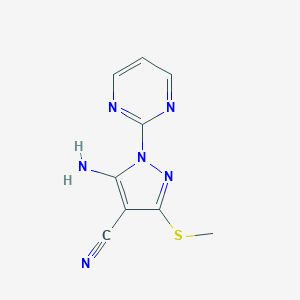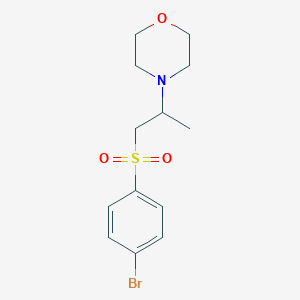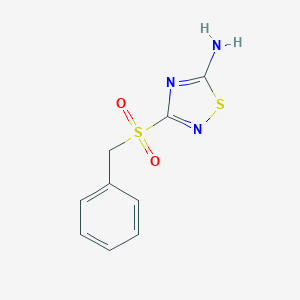
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole, also known as EDMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. EDMI is a sulfonamide derivative and belongs to the class of imidazole compounds.
Aplicaciones Científicas De Investigación
Anticancer and Antioxidant Potential
- Anticancer Activities of African Medicinal Spices and Vegetables : This study highlights the cytotoxic extracts from various spices and vegetables, including their mechanisms such as induction of apoptosis, disruption of mitochondrial membrane potential, and generation of reactive oxygen species in cancer cells (Kuete, Karaosmanoğlu, & Sivas, 2017).
- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : The paper elaborates on the ABTS radical cation-based assays used in measuring antioxidant capacity, discussing the different reaction pathways and their implications in comparing antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
- Analytical Methods Used in Determining Antioxidant Activity : This review discusses the most important tests for determining antioxidant activity, detailing the detection mechanisms, applicability, and the advantages and disadvantages of these methods (Munteanu & Apetrei, 2021).
Antimicrobial and Antifungal Applications
- Sulconazole. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses : Sulconazole, an antimicrobial agent structurally related to imidazoles, is reviewed for its broad spectrum of activity against dermatophytes, yeasts, and some Gram-positive bacteria (Benfield & Clissold, 1988).
- Bifonazole. A review of its antimicrobial activity and therapeutic use in superficial mycoses : Similar to Sulconazole, Bifonazole's antimicrobial activity, particularly against dermatophytes, yeasts, and some bacteria, is discussed, highlighting its efficacy and safety in treating superficial fungal infections (Lackner & Clissold, 1989).
Enzymatic Remediation and Degradation of Pollutants
- Applications of Redox Mediators in the Treatment of Organic Pollutants by Using Oxidoreductive Enzymes : The paper discusses the use of enzymes and redox mediators in the remediation and degradation of various organic pollutants, highlighting the enhancement in the range of substrates and efficiency of degradation (Husain & Husain, 2007).
Comprehensive Review of Sulfonamide Compounds
- Sulfonamide inhibitors: a patent review 2013-present : This review presents the main classes of sulfonamide inhibitors investigated recently, highlighting their therapeutic applications, including antibacterial, anticancer, and antiviral properties (Gulcin & Taslimi, 2018).
Insights into the Chemical and Medicinal Aspects of Sulfonamides
- From Antibacterial to Antitumour Agents: A Brief Review on The Chemical and Medicinal Aspects of Sulfonamides : The review delves into the history, structure-activity relationship, and the mechanism of action of antibacterial sulfonamides, with a focus on their potential antitumor properties (Azevedo-Barbosa et al., 2020).
Propiedades
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-24-17-13-18(15(3)12-14(17)2)25(22,23)21-11-10-20-19(21)16-8-6-5-7-9-16/h5-9,12-13H,4,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWDGJBZSYHZLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B494917.png)
![methyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B494920.png)
![ethyl 5-amino-1-[6-(2,6-difluoroanilino)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B494922.png)
![5-amino-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494923.png)
![methyl 5-amino-3-(methylsulfanyl)-1-{6-[4-(trifluoromethoxy)anilino]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494925.png)
![5-amino-3-methyl-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B494928.png)
![methyl 5-amino-3-(methylsulfanyl)-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494930.png)
![1-{5-[(2-aminophenyl)sulfanyl]-3-nitro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B494932.png)
![ethyl 5-amino-1-{6-[3-(trifluoromethoxy)phenoxy]-4-pyrimidinyl}-1H-pyrazole-4-carboxylate](/img/structure/B494933.png)

![2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B494936.png)
![3-(4-morpholinyl)-N-[(2-prop-2-enoxy-1-naphthalenyl)methyl]-1-propanamine](/img/structure/B494938.png)

